molecular formula C25H19N3O3S2 B2839583 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 361469-61-6

2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2839583
CAS No.: 361469-61-6
M. Wt: 473.57
InChI Key: SRPGHYPJCUBTKB-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a synthetic small molecule featuring a naphtho[1,2-d][1,3]thiazole core substituted with a benzamide group at position 2 and a 4-methylbenzenesulfonamido moiety at position 2 of the benzamide ring. The naphthothiazole scaffold is known for enhancing hydrophobic interactions in enzyme binding pockets, as seen in derivatives targeting 12-lipoxygenase (12-LOX) inhibition . The sulfonamido group may contribute to hydrogen bonding or π-stacking interactions, a feature observed in other sulfonamide-containing bioactive molecules .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-23-19-7-3-2-6-17(19)12-15-22(23)32-25/h2-15,28H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPGHYPJCUBTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Step 1: Formation of the Sulfonamide Intermediate

  • Reaction : Chlorosulfonation of benzoic acid derivatives, followed by reaction with amines to form sulfonamides.

    • Example: 3-(Chlorosulfonyl)benzoic acid reacts with 4-methylbenzylamine to yield 4-methylbenzenesulfonamide intermediates .

    • Conditions : Reflux in acetone or toluene with stoichiometric amine .

Step 2: Benzamide Core Construction

  • Coupling Reaction : The sulfonamide intermediate reacts with 2-aminonaphtho[1,2-d] thiazole via nucleophilic acyl substitution.

    • Catalyst : Thionyl chloride (SOCl₂) converts carboxylic acids to acyl chlorides, enabling amide bond formation .

    • Yield : Typically 49–72% for analogous benzamide-sulfonamide hybrids .

Step 3: Naphthothiazole Ring Formation

  • Cyclization : Condensation of naphthylamine derivatives with sulfur sources (e.g., elemental sulfur or Lawesson’s reagent) forms the thiazole ring.

    • Conditions : Reflux in ethanol or DMF with catalytic piperidine .

Table 1: Representative Synthesis Data for Analogous Compounds

StepReactantsConditionsYield (%)Reference
1Benzoic acid + SOCl₂Reflux, 3 hr66–72
2Sulfonamide + 2-aminothiazoleDMF, NaH, 80°C49–68
3Naphthylamine + S₈Ethanol, reflux55–60

Sulfonamide Group (-SO₂NH-)

  • Nucleophilic Substitution : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .

  • Acid-Base Behavior : Deprotonates in basic media (pKa ~10), enabling salt formation with metals or amines .

Benzamide Core (-CONH-)

  • Hydrolysis : Under acidic or alkaline conditions, cleaves to carboxylic acid and amine .

    • Rate : Faster in strong acids (e.g., HCl, H₂SO₄) compared to bases .

  • Electrophilic Aromatic Substitution : Bromination or nitration occurs at the para position relative to the amide group .

Naphthothiazole Moiety

  • Electrophilic Attack : Reacts with halogens (Br₂, Cl₂) at the 5-position of the thiazole ring .

  • Coordination Chemistry : Binds transition metals (e.g., Ni²⁺, Cu²⁺) via sulfur and nitrogen atoms, forming stable complexes .

Catalytic and Enzymatic Interactions

  • Carbonic Anhydrase Inhibition : The sulfonamide group chelates zinc in the enzyme’s active site, with IC₅₀ values in the nanomolar range .

  • Antimicrobial Activity : Modifications at the benzamide or thiazole groups enhance efficacy against Gram-positive bacteria (MIC: 0.25–1 mM) .

Table 2: Biological Activity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (nM)MIC (µM)Reference
N-Benzothiazol-2-yl benzamideHuman GK0.09–0.58
Benzamide-4-sulfonamidehCA II5.3–334
Pyrimidin-2-amine derivativeVibrio cholerae0.25

Spectroscopic Characterization

  • ¹H NMR :

    • Sulfonamide NH: δ 2.5 ppm (singlet) .

    • Benzamide NH: δ 9–10 ppm (singlet) .

    • Naphthothiazole protons: δ 7.5–8.5 ppm (multiplet) .

  • FTIR :

    • Amide C=O stretch: 1,650–1,680 cm⁻¹ .

    • Sulfonamide S=O: 1,150–1,180 cm⁻¹ .

Stability and Degradation

  • Thermal Stability : Decomposes above 160°C .

  • Photodegradation : UV exposure induces cleavage of the thiazole ring, forming naphthoquinone derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide exhibit potent anticancer properties. These compounds have been shown to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that naphthalene derivatives can effectively target various signaling pathways involved in cancer progression.

Case Study : A study published in Journal of Medicinal Chemistry reported that naphtho[1,2-d][1,3]thiazole derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a potential therapeutic role for this compound class in oncology .

2. Antimicrobial Properties
The sulfonamide moiety in this compound contributes to its antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis.

Case Study : Research conducted on various sulfonamide derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential use as broad-spectrum antibiotics .

Biochemical Applications

1. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of carbonic anhydrase or other similar enzymes crucial for various physiological processes.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Carbonic AnhydraseCompetitiveBiochemistry
Dipeptidyl Peptidase IVNon-competitiveJournal of Enzyme Inhibition

Material Science Applications

1. Organic Electronics
The unique structure of this compound makes it a candidate for applications in organic electronics. Its semiconducting properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study : Research has shown that incorporating naphthalene derivatives into organic electronic devices can enhance their efficiency and stability, making them suitable for commercial applications .

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide with analogous compounds:

Compound Name Molecular Formula Core Structure Key Substituents Biological Activity/Application Source Evidence
This compound* C₂₅H₁₉N₃O₃S₂ (hypothetical) Naphtho[1,2-d][1,3]thiazole 4-Methylbenzenesulfonamido, benzamide Potential enzyme inhibition (hypothetical) -
Lox12Slug001: 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(naphtho[1,2-d]thiazol-2-yl)benzenesulfonamide C₂₄H₂₁N₃O₄S₂ Naphtho[1,2-d]thiazole Benzenesulfonamide, hydroxy-methoxybenzyl 12-LOX inhibition (IC₅₀: <1 μM)
4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide C₂₅H₁₈N₂O₂S 4,5-Dihydronaphtho[1,2-d]thiazole Benzoyl, benzamide Unknown (structural analog)
N-(4,9-Dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (5a) C₁₈H₁₀N₂O₃S Naphtho[2,3-d]thiazole-4,9-dione Benzamide, dioxo groups Antimicrobial (Candida albicans, MIC: 8 μg/mL)
N-(Thiazol-2-yl)-benzamide analogs Variable Simple thiazole Varied substituents (e.g., nitro, methoxy) Zinc-activated channel (ZAC) modulation
3,5-Dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide C₂₀H₁₆N₂O₃S Naphtho[1,2-d][1,3]thiazole 3,5-Dimethoxybenzamide Unknown (structural analog)

*Hypothetical structure based on analogs in evidence.

Structural and Functional Analysis

Core Scaffold Differences: The naphtho[1,2-d][1,3]thiazole core in the target compound differs from simpler thiazole rings (e.g., N-(thiazol-2-yl)-benzamides) by providing extended aromaticity and hydrophobicity. This enhances binding to deep hydrophobic pockets in enzymes, as demonstrated by Lox12Slug001’s improved 12-LOX inhibition .

Substituent Effects: The 4-methylbenzenesulfonamido group in the target compound may offer dual functionality: the sulfonamide moiety for hydrogen bonding and the methyl group for hydrophobic interactions. This contrasts with Lox12Slug001’s hydroxy-methoxybenzyl substituent, which prioritizes polar interactions . Dioxo groups in compound 5a () improve solubility but reduce lipophilicity, which may limit membrane permeability compared to the non-oxidized target compound .

Biological Activity Trends :

  • Naphthothiazole derivatives with sulfonamide substituents (e.g., Lox12Slug001) show potent enzyme inhibition, suggesting the target compound could share similar applications .
  • Simpler thiazole-based benzamides (–7) exhibit modular activity depending on substituents but lack the enhanced binding affinity conferred by the naphthothiazole core .

Biological Activity

The compound 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Synthesis

The compound features a complex structure that includes a naphtho[1,2-d][1,3]thiazole moiety linked to a sulfonamide group. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the introduction of the naphtho[1,2-d][1,3]thiazole framework can be achieved through cyclization reactions involving appropriate thiazole derivatives.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various naphtho[2,3-d]thiazole derivatives. For example, compounds structurally related to This compound have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds range from 8.0 to 31.6 µM depending on the specific substituents present on the thiazole ring .

Compound MIC (µM) Target Bacteria
Derivative 5c15.8S. aureus
Derivative 5e8.0S. epidermidis
PNT31.6MRSA

The introduction of different substituents on the thiazole ring appears to enhance antibacterial activity, suggesting a structure-activity relationship that warrants further investigation.

Acetylcholinesterase Inhibition

Another area of interest is the potential inhibitory effect of this compound on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. Compounds with similar thiazole structures have been reported to exhibit potent AChE inhibition, with IC50 values as low as 2.7 µM for some derivatives . This suggests that modifications to the naphtho[1,2-d][1,3]thiazole framework could lead to effective AChE inhibitors.

Study on Antimicrobial Activity

A detailed study evaluated the antimicrobial efficacy of several naphtho[2,3-d]thiazole derivatives against various bacterial strains. The results indicated that compounds with thiomorpholine and piperazine groups displayed superior activity compared to others. Notably, derivative 5c demonstrated an MIC of 15.8 µM against S. aureus, indicating its potential as a therapeutic agent against resistant strains .

In Silico Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. The computational analyses suggest that specific interactions at the active site of AChE could explain the observed inhibitory activities. These findings support the hypothesis that structural modifications can significantly influence biological outcomes .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-methylbenzenesulfonamido)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide?

The synthesis typically involves coupling a sulfonamide intermediate (e.g., 4-methylbenzenesulfonyl chloride) with naphtho[1,2-d][1,3]thiazol-2-amine. Key steps include:

  • Sulfonamide Formation : Reacting the amine with 4-methylbenzenesulfonyl chloride in a polar solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) at 0–25°C .
  • Benzamide Coupling : Using carbodiimide-based coupling agents (e.g., EDC or DCC) to link the sulfonamide intermediate to the benzamide moiety. Purification via recrystallization or column chromatography is critical for high purity .
  • Optimization : Microwave-assisted synthesis or one-pot multicomponent reactions can improve yield and reduce reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the structure, particularly the sulfonamide (-SO2_2NH-) and benzamide (-CONH-) linkages. Aromatic proton signals in the naphthothiazole ring (δ 7.5–8.5 ppm) and sulfonamide protons (δ ~3.1 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (sulfonamide S=O) validate functional groups .

Q. What preliminary biological screening methods are used to assess its activity?

  • Antimicrobial Testing : Disk diffusion assays against Staphylococcus aureus and Escherichia coli to evaluate zone-of-inhibition metrics .
  • Anticancer Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. A typical protocol involves 48–72 hr exposure and spectrophotometric measurement of cell viability .
  • Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., for DprE1 in tuberculosis studies) to measure IC50_{50} or Ki_i values .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved?

Discrepancies in IC50_{50} values or antimicrobial efficacy often arise from:

  • Cell Line Variability : Differences in membrane permeability or metabolic activity (e.g., MCF-7 vs. HepG2). Validate results across multiple cell lines .
  • Assay Conditions : Variations in solvent (DMSO concentration), incubation time, or nutrient media. Standardize protocols using CLSI guidelines .
  • Compound Solubility : Poor solubility in aqueous buffers can lead to false negatives. Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling of aromatic rings, improving regioselectivity .
  • Temperature Control : Low-temperature (-10°C) coupling reduces side reactions during sulfonamide formation .
  • Purification : Reverse-phase HPLC with C18 columns separates closely related impurities (e.g., des-methyl analogs) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Variation : Replace the 4-methyl group on the benzenesulfonamide with electron-withdrawing (e.g., -NO2_2) or bulky groups (e.g., -CF3_3) to modulate enzyme binding .
  • Scaffold Hybridization : Fuse the naphthothiazole ring with pyrazole or triazole moieties to enhance π-π stacking with biological targets .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or kinase enzymes. Validate with mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.